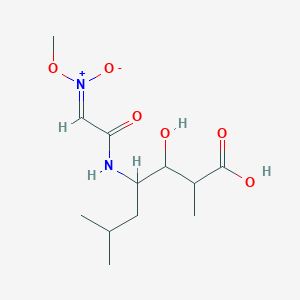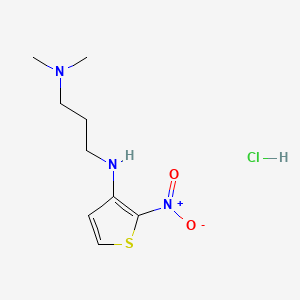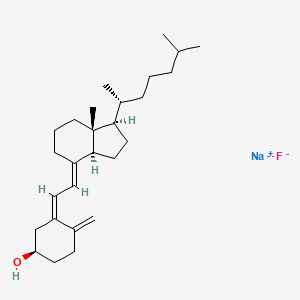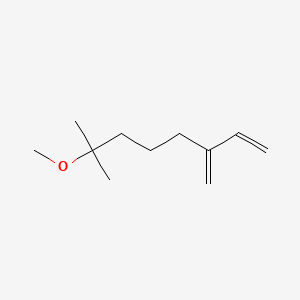
Heptanoic acid, 3-hydroxy-2,6-dimethyl-4-(((methyl-aci-nitro)acetyl)amino)-, (-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanoic acid, 3-hydroxy-2,6-dimethyl-4-(((methyl-aci-nitro)acetyl)amino)-, (-)- is a complex organic compound with the molecular formula C12H22N2O6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, 3-hydroxy-2,6-dimethyl-4-(((methyl-aci-nitro)acetyl)amino)-, (-)- involves multiple stepsThe final step involves the aci-nitro acetylation .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Heptanoic acid, 3-hydroxy-2,6-dimethyl-4-(((methyl-aci-nitro)acetyl)amino)-, (-)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Applications De Recherche Scientifique
Heptanoic acid, 3-hydroxy-2,6-dimethyl-4-(((methyl-aci-nitro)acetyl)amino)-, (-)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of heptanoic acid, 3-hydroxy-2,6-dimethyl-4-(((methyl-aci-nitro)acetyl)amino)-, (-)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Heptanoic acid, 3-hydroxy-2,6-dimethyl-4-(((methyl-aci-nitro)acetyl)amino)-, (+)-
- Heptanoic acid, 3-hydroxy-2,6-dimethyl-4-(((methyl-aci-nitro)acetyl)amino)-, (±)-
Uniqueness
Heptanoic acid, 3-hydroxy-2,6-dimethyl-4-(((methyl-aci-nitro)acetyl)amino)-, (-)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
195384-07-7 |
|---|---|
Formule moléculaire |
C12H22N2O6 |
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
2-[(2-carboxy-3-hydroxy-6-methylheptan-4-yl)amino]-N-methoxy-2-oxoethanimine oxide |
InChI |
InChI=1S/C12H22N2O6/c1-7(2)5-9(11(16)8(3)12(17)18)13-10(15)6-14(19)20-4/h6-9,11,16H,5H2,1-4H3,(H,13,15)(H,17,18)/b14-6+ |
Clé InChI |
AZVKWDOBZNKSGL-MKMNVTDBSA-N |
SMILES isomérique |
CC(C)CC(C(C(C)C(=O)O)O)NC(=O)/C=[N+](\[O-])/OC |
SMILES canonique |
CC(C)CC(C(C(C)C(=O)O)O)NC(=O)C=[N+]([O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Naphthalenesulfonicacid,6-amino-5-[2-[2,3-dihydro-2-(4-methylphenyl)-1,3-dioxo-1H-isoindol-5-yl]diazenyl]-4-hydroxy-](/img/structure/B12766934.png)







